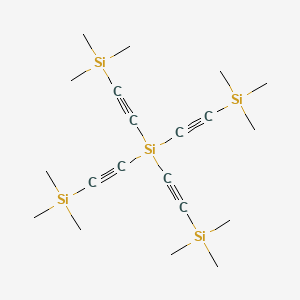

Tetrakis(trimethylsilylethynyl)silane

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H36Si5 |

|---|---|

Molecular Weight |

416.9 g/mol |

IUPAC Name |

tetrakis(2-trimethylsilylethynyl)silane |

InChI |

InChI=1S/C20H36Si5/c1-21(2,3)13-17-25(18-14-22(4,5)6,19-15-23(7,8)9)20-16-24(10,11)12/h1-12H3 |

InChI Key |

FXYVWQSQXBWQDE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#C[Si](C#C[Si](C)(C)C)(C#C[Si](C)(C)C)C#C[Si](C)(C)C |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Tetrakis Trimethylsilylethynyl Silane

Precursor Selection and Reaction Pathway Design

The design of a successful synthesis for Tetrakis(trimethylsilylethynyl)silane hinges on the careful selection of precursors and the rational design of the reaction pathway. The primary goal is to form four stable silicon-carbon single bonds between the central silicon atom and the trimethylsilylethynyl ligands.

Approaches Utilizing Silicon Halides as Central Scaffolds

A common and effective strategy for the synthesis of tetra-substituted silanes involves the use of silicon halides, particularly silicon tetrachloride (SiCl₄), as the central electrophilic scaffold. The high reactivity of the silicon-chlorine bonds allows for nucleophilic substitution by appropriate carbon-based nucleophiles.

In a typical reaction pathway, silicon tetrachloride is treated with a nucleophilic reagent containing the trimethylsilylethynyl group. The stepwise replacement of the four chlorine atoms with the desired organic ligand leads to the formation of the target molecule. The general reaction can be represented as:

SiCl₄ + 4 R-C≡C-M → Si(C≡C-R)₄ + 4 MCl

Where R is the trimethylsilyl (B98337) group (Si(CH₃)₃) and M is a metal, typically lithium or a magnesium halide. This approach is advantageous due to the commercial availability and relatively low cost of silicon tetrachloride.

Strategies Employing Organometallic Reagents in C-Si Bond Formation

The formation of the crucial C-Si bond in this compound is most effectively achieved through the use of organometallic reagents. These reagents provide a nucleophilic source of the trimethylsilylethynyl group that can readily react with the electrophilic silicon center of a silicon halide.

A prominent example of this strategy is the use of Grignard reagents. google.com For a closely related compound, tetrakis(3'-trimethylsilyl-2-propynyl)silane, the synthesis involves the preparation of a magnesium Grignard reagent from 3-bromo-1-trimethylsilylpropyne. This organomagnesium compound is then reacted with silicon tetrachloride to yield the final product. google.com A similar approach can be envisaged for this compound, where the Grignard reagent of trimethylsilylethyne would be the key intermediate. The reaction proceeds as follows:

Formation of the Grignard Reagent: (CH₃)₃Si-C≡C-H + C₂H₅MgBr → (CH₃)₃Si-C≡C-MgBr + C₂H₆

Reaction with Silicon Tetrachloride: 4 (CH₃)₃Si-C≡C-MgBr + SiCl₄ → Si[C≡C-Si(CH₃)₃]₄ + 4 MgBrCl

This method has been shown to be effective, with a reported yield of 90% for the synthesis of tetrakis(3'-trimethylsilyl-2-propynyl)silane following workup. google.com

Optimized Reaction Conditions and Yield Enhancement Protocols

While specific optimized reaction conditions for this compound are not extensively detailed in the available literature, general principles for similar organosilicon syntheses can be applied to enhance yields.

Key parameters to control include:

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are typically used as solvents for Grignard reactions to ensure the stability of the organometallic reagent.

Temperature: The formation of the Grignard reagent is often initiated at room temperature, while the subsequent reaction with the silicon halide may be carried out at lower temperatures to control the reaction rate and minimize side reactions.

Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete substitution of the chlorine atoms on the silicon tetrachloride.

Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques such as gas chromatography (GC) can help determine the optimal reaction time.

The following table outlines typical reaction parameters that could be optimized for the synthesis of this compound based on analogous reactions.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent and facilitates the reaction. |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side product formation. |

| Reagent Ratio | > 4:1 (Grignard:SiCl₄) | Ensures complete substitution of all four chlorine atoms. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents reaction of the organometallic reagent with atmospheric moisture and oxygen. |

Advanced Purification and Isolation Techniques for High Purity

After the reaction is complete, a workup procedure is necessary to isolate and purify the this compound. Standard procedures for organometallic reactions are generally applicable.

The workup typically involves:

Quenching: The reaction mixture is carefully quenched, often with an aqueous solution of a weak acid, to neutralize any unreacted Grignard reagent and to precipitate the magnesium salts.

Extraction: The product is extracted into an organic solvent.

Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove any residual water.

Solvent Removal: The solvent is removed under reduced pressure.

For obtaining high-purity this compound, further purification techniques may be employed:

Crystallization: If the compound is a solid, recrystallization from a suitable solvent is a common method for purification.

Sublimation: For compounds with a sufficiently high vapor pressure, sublimation can be a very effective purification technique to remove non-volatile impurities. google.com

Chromatography: Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent can be used to separate the desired product from any byproducts or unreacted starting materials.

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.

Regioselective and Stereoselective Synthetic Considerations

For the synthesis of this compound, the concepts of regioselectivity and stereoselectivity are not major considerations.

Regioselectivity: The reaction involves the formation of a bond between a silicon atom and a specific carbon atom of the ethynyl (B1212043) group. As the starting trimethylsilylethyne has only one reactive site for the formation of the Grignard reagent (the acidic acetylenic proton), the subsequent reaction with silicon tetrachloride is inherently regioselective.

Stereoselectivity: The geometry of the ethynyl group is linear, and the central silicon atom in the final product has a tetrahedral geometry. There are no chiral centers or double bonds that would necessitate stereoselective control during the synthesis. Therefore, stereoisomerism is not a factor in the synthesis of this particular molecule.

Targeted Derivatization and Functionalization of Tetrakis Trimethylsilylethynyl Silane

Controlled Desilylation Methodologies for Terminal Alkyne Generation

The selective removal of the TMS protecting groups is a critical first step in the functionalization of tetrakis(trimethylsilylethynyl)silane. This process unmasks the terminal alkyne moieties, rendering them available for a variety of subsequent chemical reactions. The ability to control the extent of this desilylation—removing one, two, three, or all four TMS groups—is essential for the stepwise construction of precisely substituted derivatives.

A key challenge in the chemistry of this compound is achieving partial deprotection in a controlled manner. Research has demonstrated that smooth, stepwise desilylation of the starting material can be accomplished using reagents such as trifluoromethanesulfonic acid. This controlled approach allows for the isolation of all partially protected and the fully deprotected species. The resulting compounds, from the tris(trimethylsilylethynyl)ethynylsilane to the parent tetrakis(ethynyl)silane, can be separated and purified, providing a library of building blocks for further synthesis.

The selective removal of TMS groups from terminal alkynes can be achieved using a variety of reagent systems, with the choice of reagent often dictated by the presence of other functional groups in the molecule and the desired degree of selectivity. nih.gov Fluoride-based reagents are among the most common, with tetra-n-butylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) being a widely used method for cleaving Si-C bonds. nih.gov

Base-catalyzed methanolysis, for instance using potassium carbonate (K2CO3) in methanol, offers a milder alternative for TMS group removal. nih.gov This method's selectivity is particularly noteworthy, as it can often cleave a TMS-alkyne bond while leaving more sterically hindered silyl (B83357) groups, such as triisopropylsilyl (TIPS), intact. nih.gov Other systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also been shown to accomplish smooth desilylation of terminal acetylenic TMS groups, even in catalytic amounts. gelest.com The selectivity of these reagents is crucial for multi-step syntheses where differential protection strategies are employed.

| Reagent System | Typical Conditions | Selectivity & Notes | Source |

|---|---|---|---|

| TBAF (Tetra-n-butylammonium fluoride) | THF, Room Temperature | Highly effective for most silyl groups, including TMS. Can be tuned by solvent and temperature. | nih.gov |

| K₂CO₃ / MeOH | Methanol, Room Temperature | Mild conditions. Selective for TMS over more hindered groups like TIPS. | nih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Methanol or Acetonitrile | Can be used in stoichiometric or catalytic amounts for TMS removal. gelest.com | gelest.com |

| NH₄Cl / H₂O-CH₃CN | Aqueous Acetonitrile, RT to 80°C | An efficient and economical system for desilylating alcoholic trimethylsilyl (B98337) ethers, which can be adapted for alkynyl silanes. niscpr.res.in | niscpr.res.in |

| KHF₂ | Methanol, Room Temperature | A mild and effective reagent, particularly demonstrated for the selective desilylation of phenol (B47542) TBDMS ethers, indicating its potential for selective applications. nih.gov | nih.gov |

Post-Synthetic Modifications and Chemical Transformations

Once the terminal alkyne functionalities are exposed, the desilylated derivatives of this compound become valuable precursors for a range of chemical transformations, enabling the covalent attachment of various functional units to the central silicon core.

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. synarchive.comresearchgate.net This palladium- and copper-catalyzed reaction is ideally suited for the functionalization of the ethynylsilane derivatives generated from desilylation. researchgate.net By reacting the terminal alkyne groups with various functionalized halides, complex, multi-component systems can be constructed.

The efficiency of the Sonogashira reaction can be highly dependent on the choice of catalyst, ligands, and reaction conditions. researchgate.net Modified procedures, such as copper-free Sonogashira protocols, have been developed to overcome common issues like the formation of alkyne homocoupling byproducts (Glaser coupling). researchgate.net The use of specific phosphine (B1218219) ligands can also enhance catalytic activity, particularly when coupling less reactive aryl bromides or chlorides. gelest.com One-pot procedures that combine the desilylation step (e.g., using TBAF) with a subsequent copper-free Sonogashira coupling provide an efficient route to highly π-conjugated systems. researchgate.net

Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across the carbon-carbon triple bond of the terminal alkynes, yielding vinylsilane products. sigmaaldrich.com This reaction is a fundamental process in organosilicon chemistry and offers a direct method for introducing further silicon-based functionality. nih.gov The regiochemistry of this addition is a critical aspect, as it determines the structure of the resulting vinylsilane isomer.

The outcome of the hydrosilylation of a terminal alkyne can be precisely controlled by the choice of transition metal catalyst. sigmaaldrich.com This regiochemical control allows for the selective synthesis of either α-vinylsilanes (1,1-disubstituted) or β-vinylsilanes (1,2-disubstituted). sigmaaldrich.com For example, specific ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to exhibit excellent selectivity for the formation of α-vinylsilanes. sigmaaldrich.com In contrast, classical platinum-based catalysts like Karstedt's catalyst typically yield the trans-β-vinylsilane isomer. sigmaaldrich.com This catalyst-dependent selectivity is a powerful tool for directing the synthesis towards a desired isomeric product.

| Catalyst System | Primary Product Isomer | Addition Type | Source |

|---|---|---|---|

| [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilane (1,1-disubstituted) | anti-Markovnikov addition | sigmaaldrich.com |

| Platinum Catalysts (e.g., Karstedt's) | trans-β-vinylsilane | syn-addition | sigmaaldrich.comqualitas1998.net |

| Rhodium Catalysts (e.g., [Rh(cod)₂]BF₄) | trans-β-vinylsilane | syn-addition | sigmaaldrich.com |

Carboboration is a reaction that facilitates the addition of a boron-carbon bond across an unsaturated C-C bond, such as an alkyne. wikipedia.org This transformation introduces both a new carbon-carbon bond and a versatile carbon-boron bond onto the molecular framework. The resulting organoborane products are highly valuable synthetic intermediates, amenable to a wide array of subsequent chemical modifications, including Suzuki cross-coupling and oxidation reactions. wikipedia.org

The 1,1-carboboration reaction, in particular, has been advanced by the use of highly electrophilic boranes, such as those bearing pentafluorophenyl groups (e.g., R-B(C₆F₅)₂). nih.govnih.govresearchgate.net These potent reagents can react with silyl-substituted alkynes under mild conditions. rsc.org The reaction typically proceeds via a mechanism involving the formation of a zwitterionic intermediate, followed by a 1,2-migration of a substituent from one alkyne carbon to the other, ultimately delivering both the boron and carbon moieties to the same carbon atom. wikipedia.org This methodology allows for the direct integration of boron into the molecular structure derived from this compound, opening pathways to novel boron-containing materials and complex organic molecules.

Thiol-Ene Addition Chemistry and Mechanistic Variants

The functionalization of the four trimethylsilylethynyl arms of this compound can be effectively achieved through thiol-yne "click" chemistry. This reaction, also known as alkyne hydrothiolation, involves the addition of a thiol (R-SH) across the carbon-carbon triple bond of the ethynyl (B1212043) group to form a vinyl sulfide (B99878). wikipedia.org It is a highly efficient and atom-economical method that falls under the category of click chemistry due to its high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org The reaction provides a direct pathway to introduce sulfur-containing moieties onto the silane (B1218182) core, thereby tailoring its chemical and physical properties.

The thiol-yne addition can proceed through two primary mechanistic pathways: a free-radical addition and a nucleophilic conjugate addition. The choice of mechanism dictates the reaction conditions, regioselectivity, and the nature of the final products.

Radical Thiol-Yne Addition

The radical-mediated thiol-yne reaction is a versatile method for modifying alkynes. nih.gov This process is typically initiated by UV irradiation, thermal energy, or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgacsgcipr.org The mechanism proceeds via a chain reaction:

Initiation: The initiator generates a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to one of the alkyne arms of the this compound. This addition is typically anti-Markovnikov, resulting in the formation of a more stable vinyl radical intermediate. acsgcipr.org

Chain Transfer: The vinyl radical then abstracts a hydrogen atom from another thiol molecule. This step yields the vinyl sulfide product and regenerates a thiyl radical, which can then participate in further propagation steps. nih.gov

A significant characteristic of the radical thiol-yne reaction is the potential for a subsequent addition. The vinyl sulfide product formed in the initial step can react with a second thiyl radical. nih.gov This second addition can occur because the radical addition to the intermediate vinyl sulfide is often faster than the initial addition to the alkyne. rsc.org This can lead to the formation of 1,2-dithioether or 1,1-dithioacetal products, which may be undesirable if mono-functionalization is the goal. wikipedia.orgacs.org

Nucleophilic Thiol-Yne Addition (Michael-type Addition)

Alternatively, the thiol-yne reaction can be performed as a nucleophilic conjugate addition, often referred to as a Michael-type addition. This pathway is particularly effective for alkynes that are "activated" by an adjacent electron-withdrawing group. nih.gov In the context of this compound, this mechanism is typically facilitated by a base catalyst.

The mechanism involves:

Thiolate Formation: A base (e.g., an amine) deprotonates the thiol to form a potent thiolate anion (RS⁻) nucleophile. alfa-chemistry.com

Nucleophilic Attack: The thiolate anion attacks the alkyne triple bond, leading to the formation of a carbanionic intermediate.

Protonation: The intermediate is subsequently protonated, often by the protonated base or another thiol molecule, to yield the final vinyl sulfide product.

This nucleophilic pathway offers greater control over the reaction outcome compared to the radical mechanism. acs.org It generally avoids the double-addition side products that are common in radical systems. nih.gov Furthermore, by carefully selecting the catalyst, solvent, and temperature, it is possible to control the E/Z stereochemistry of the resulting vinyl sulfide. acs.org

Interactive Data Tables

The following tables summarize the key characteristics and influencing factors of the two primary thiol-yne reaction mechanisms for functionalizing alkynes.

Table 1: Comparison of Thiol-Yne Mechanistic Variants

| Feature | Radical Addition | Nucleophilic (Michael) Addition |

| Initiation/Catalysis | UV light, heat, radical initiators (e.g., AIBN) | Base catalyst (e.g., amines) |

| Key Intermediate | Thiyl radical (RS•), Vinyl radical | Thiolate anion (RS⁻), Carbanion |

| Regioselectivity | Typically Anti-Markovnikov | Dependent on substrate electronics |

| Stereoselectivity | Often yields E/Z mixtures | Can be tuned to favor E or Z isomer |

| Potential for Double Addition | High; vinyl sulfide product is reactive | Low; typically results in mono-addition |

Table 2: Factors Influencing Thiol-Yne Reaction Outcomes

| Factor | Influence on Reaction |

| Initiator/Catalyst | Determines the mechanistic pathway (radical vs. nucleophilic). The choice of base can influence stereoselectivity in nucleophilic additions. acs.org |

| Solvent | Can affect reaction rates and, in nucleophilic additions, the stereochemical outcome. acs.org |

| Temperature | Can influence reaction rates and may affect the E/Z ratio of products in nucleophilic additions. acs.org |

| Reactant Stoichiometry | Using an excess of the alkyne can help to minimize double addition in radical reactions. |

Investigations into Reaction Mechanisms and Reactivity Profiles of Tetrakis Trimethylsilylethynyl Silane

Exploration of Coordination Chemistry and Metal-Assisted ProcessesWhile the synthesis may involve magnesium (as a Grignard reagent), there is no further information on the broader coordination chemistry of Tetrakis(trimethylsilylethynyl)silane or its participation in other metal-assisted processes.

Due to the absence of specific data for these critical sections, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not feasible. Proceeding would require speculation, which would compromise the integrity and accuracy of the content.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for determining the structure of Tetrakis(trimethylsilylethynyl)silane in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multi-Nuclear (¹H, ¹³C, ²⁹Si) NMR for Connectivity and Local Environments

The structural characterization of this compound is robustly supported by data from ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each of these techniques offers a unique window into the molecule's electronic and steric landscape.

¹H NMR: The proton NMR spectrum is characterized by its simplicity, displaying a single, sharp resonance corresponding to the protons of the trimethylsilyl (B98337) (SiMe₃) groups. Due to the high symmetry of the molecule, all 36 protons are chemically equivalent, giving rise to a singlet at approximately δ 0.23 ppm . This chemical shift is indicative of protons attached to silicon in a trimethylsilyl moiety.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Two distinct signals are observed, corresponding to the two types of carbon atoms present: the methyl carbons of the trimethylsilyl groups and the sp-hybridized carbons of the ethynyl (B1212043) linkages. The methyl carbons (–CH₃) typically resonate at a chemical shift of around δ -0.2 ppm . The acetylenic carbons (–C≡C–) appear further downfield, with the carbon attached to the central silicon (Si–C≡C–SiMe₃) at approximately δ 115.1 ppm and the carbon adjacent to the trimethylsilyl group (Si–C≡C–SiMe₃) at about δ 111.4 ppm .

| Nucleus | Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Si(CH₃)₃ | 0.23 |

| ¹³C | Si(CH₃)₃ | -0.2 |

| Si–C≡C–SiMe₃ | 115.1 | |

| Si–C≡C–SiMe₃ | 111.4 | |

| ²⁹Si | Central Si | -88.8 |

| Si(CH₃)₃ | -18.7 |

Two-Dimensional NMR Experiments for Complex Structural Assignments

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments would be instrumental in confirming the connectivity established by the 1D spectra. Although specific 2D NMR experimental data for this compound is not extensively reported in the literature, the application of standard techniques such as COSY, HSQC, and HMBC would be confirmatory.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show a direct correlation between the proton signal at δ 0.23 ppm and the methyl carbon signal at δ -0.2 ppm, confirming the C-H bond of the trimethylsilyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would be particularly insightful, revealing long-range couplings. Correlations would be expected between the protons of the trimethylsilyl groups (δ 0.23 ppm) and both the adjacent silicon atom (δ -18.7 ppm) and the nearby acetylenic carbon (δ 111.4 ppm). Furthermore, correlations from the methyl carbons (δ -0.2 ppm) to the trimethylsilyl silicon (δ -18.7 ppm) would solidify the assignment of the Si(CH₃)₃ fragments.

Vibrational Spectroscopic Methodologies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecular bonds, offering valuable information on the functional groups present within this compound.

Infrared (IR) Spectrometry for Functional Group Identification

The infrared spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. A prominent and diagnostically important band appears at approximately 2075 cm⁻¹ , which is attributed to the stretching vibration of the carbon-carbon triple bond (ν(C≡C)). The intensity of this band is often weak in symmetrical alkynes, but its presence is a key indicator of the ethynyl functionality.

Other significant absorptions include those related to the trimethylsilyl groups. The symmetric deformation of the methyl groups (δ_s(CH₃)) is typically observed around 1250 cm⁻¹ . The Si-C stretching vibrations (ν(Si-C)) give rise to bands in the region of 840 cm⁻¹ and 760 cm⁻¹ .

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2075 | ν(C≡C) stretch | Weak |

| 1250 | δ_s(CH₃) symmetric deformation | Strong |

| 840 | ν(Si-C) stretch / ρ(CH₃) rock | Very Strong |

| 760 | ν(Si-C) stretch | Medium |

Raman Spectroscopy for Characteristic Vibrational Modes

Electronic Absorption and Emission Spectroscopic Approaches (UV-Vis)

Electronic spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by the electronic structure of its conjugated system, which consists of the four independent ethynyl linkers. The molecule exhibits a strong absorption maximum (λ_max) in the ultraviolet region at approximately 219 nm . This absorption corresponds to the π → π* electronic transitions within the carbon-carbon triple bonds. The high molar absorptivity associated with this transition is indicative of the presence of multiple chromophores within the molecule.

| λ_max (nm) | Molar Absorptivity (ε) | Assignment |

|---|---|---|

| 219 | Not specified | π → π* |

High-Resolution Mass Spectrometric and Tandem Mass Spectrometric Protocols

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable analytical techniques for the unambiguous structural confirmation and characterization of complex molecules like this compound. These methods provide precise information on molecular composition and fragmentation behavior, which is crucial for verifying the identity and purity of the synthesized compound.

Precise Molecular Composition Determination

High-resolution mass spectrometry is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, with a molecular formula of C20H36Si5, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes.

The experimentally determined m/z value from an HRMS instrument is compared against the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. This level of precision is critical for confirming the successful synthesis of the target molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C20H36Si5 |

| Theoretical Exact Mass (Monoisotopic) | 416.16600 Da chemsrc.com |

| Molecular Weight (Average) | 416.92700 g/mol chemsrc.com |

Fragmentation Pathway Elucidation via MS/MS Techniques

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound (m/z 416.1660) is first isolated. It is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. gre.ac.ukmdpi.com The resulting fragment ions are analyzed to piece together the molecule's structural connectivity.

For this compound, the fragmentation is expected to occur primarily at the silicon-carbon bonds. Common fragmentation pathways for trimethylsilyl (TMS) containing compounds involve the loss of methyl radicals (•CH3) and the formation of the stable trimethylsilyl cation ([Si(CH3)3]+). nih.govresearchgate.netresearchgate.net Likely fragmentation pathways would include:

Cleavage of a terminal Si-CH3 bond, leading to a loss of a methyl group (15 Da).

Cleavage of the Si-C(ethynyl) bond, resulting in the loss of a trimethylsilylethynyl group or the formation of a [Si(CH3)3]+ cation (73 Da).

Sequential losses of these fragments can provide a detailed fingerprint of the molecule's structure.

By analyzing the masses of these fragments, a comprehensive fragmentation pathway can be proposed, confirming the arrangement of the trimethylsilyl and ethynyl groups around the central silicon atom.

| Proposed Fragment Ion | Molecular Formula | Exact Mass (Da) | Plausible Neutral Loss |

|---|---|---|---|

| [M - CH3]+ | C19H33Si5+ | 401.1425 | CH3 |

| [M - Si(CH3)3]+ | C17H27Si4+ | 343.1241 | Si(CH3)3 |

| [Si(CH3)3]+ | C3H9Si+ | 73.0473 | C17H27Si4 |

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise details on molecular geometry, bond lengths, bond angles, and how molecules are arranged in the crystal lattice.

Single Crystal X-ray Diffraction for Atomic Coordinates and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) analysis provides the most precise and unambiguous determination of a molecule's structure in the solid state. mdpi.commdpi.com To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms can be determined.

The data obtained from SC-XRD allows for the precise measurement of all bond lengths and angles, the determination of the crystal system and space group, and the characterization of intermolecular interactions that govern the crystal packing. For a molecule with tetrahedral symmetry like this compound, SC-XRD would confirm the expected geometry and reveal any distortions caused by packing forces in the solid state.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Cubic, Tetragonal, Orthorhombic |

| Space Group | Symmetry elements of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating lattice unit |

| Bond Lengths (e.g., Si-C, C≡C) | Precise interatomic distances (in Å) |

| Bond Angles (e.g., C-Si-C) | Angles between bonded atoms (in °) |

| Atomic Coordinates (x, y, z) | Position of each atom in the unit cell |

Powder X-ray Diffraction for Bulk Structural Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline (powder) sample. It is a rapid and non-destructive method for assessing the bulk properties of a material, such as phase purity, crystallinity, and unit cell parameters. researchgate.net

In a PXRD experiment, a powdered sample of this compound is exposed to an X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for the crystalline phase. It can be used to:

Confirm the identity of the synthesized material by matching its pattern to a known standard.

Assess the sample's purity by detecting the presence of diffraction peaks from crystalline impurities.

Study temperature-dependent phase transitions, as demonstrated in studies of the analogous compound, Tetrakis(trimethylsilyl)silane. researchgate.netrsc.org

Advanced Microscopic and Elemental Mapping Techniques (e.g., SEM with EDX for elemental distribution, not morphology)

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful tool for micro-scale chemical analysis. researchgate.net While SEM provides high-resolution images of a sample's surface, the integrated EDX detector allows for the identification and quantification of the elemental composition of the analyzed area. nih.govrsc.org

For a pure sample of this compound, SEM-EDX is used not for morphological analysis but to perform elemental mapping. This technique scans the electron beam across a selected area of the sample, generating an X-ray spectrum at each pixel. researchgate.net The characteristic X-rays emitted by silicon and carbon atoms are then used to create a visual map of their distribution.

The expected result for a homogeneous, pure sample of this compound would be a uniform and overlapping distribution of silicon and carbon across the entire mapped area. This analysis would serve as a crucial quality control step, confirming the compositional homogeneity of the material at the microscopic level and ensuring the absence of significant elemental impurities or phase segregation.

Thermoanalytical Studies on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, specific thermoanalytical data detailing the decomposition pathway of this compound using methodologies such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG) could not be located.

Thermoanalytical techniques like DTA and TG are instrumental in characterizing the thermal stability and decomposition of chemical compounds. DTA measures the temperature difference between a sample and a reference material as a function of temperature, revealing exothermic or endothermic transitions. Simultaneously, TG tracks the change in mass of a sample as it is heated, providing quantitative data on decomposition events. The combination of these methods, DTA-TG, offers a powerful tool for elucidating the mechanisms of thermal degradation.

While specific studies on this compound are not presently available, research on analogous organosilicon compounds and polymers containing silicon-carbon and silicon-ethynyl functionalities provides some general insights into their thermal behavior. Typically, the thermal decomposition of such materials is a complex process influenced by the molecular structure and the atmosphere in which the analysis is conducted.

For related silicon-containing polymers, thermal degradation can involve a variety of reactions, including:

Cleavage of Si-C bonds: This is a common decomposition pathway for organosilicon compounds.

Reactions of the ethynyl groups: The carbon-carbon triple bonds can undergo complex reactions at elevated temperatures, potentially leading to cross-linking or the formation of new carbonaceous structures.

Formation of ceramic residues: Pyrolysis of many organosilicon polymers at high temperatures (often above 800°C) in an inert atmosphere can lead to the formation of silicon carbide (SiC) or silicon oxycarbide (SiOC) ceramics.

Without experimental data for this compound, it is not possible to construct a detailed data table or provide specific temperature ranges for its decomposition. Further experimental research is required to characterize the thermoanalytical properties of this specific compound.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule with multiple rotatable bonds like Tetrakis(trimethylsilylethynyl)silane, MD simulations are invaluable for exploring its conformational space and understanding its dynamic behavior.

The accuracy of MD simulations depends heavily on the force field, a set of parameters that defines the potential energy of the system. The development of robust force fields specifically for organosilicon molecules is an active area of research, enabling the accurate prediction of thermodynamic and transport properties. nih.gov Ab initio molecular dynamics, which calculates the forces on-the-fly using quantum mechanical methods, can be used to investigate chemical bonding in non-equilibrium configurations at specific temperatures. nih.gov Such simulations could reveal the flexibility of the ethynyl (B1212043) arms and the rotational freedom of the terminal trimethylsilyl (B98337) groups.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry is instrumental in predicting the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify reactants, products, and high-energy transition states that connect them. uhmreactiondynamics.org This allows for the calculation of activation energies and the determination of the most favorable reaction pathways.

For reactions involving organosilanes, DFT has been shown to be effective in fully describing reaction mechanisms, including complex photochemical rearrangements. semanticscholar.org In studies of silylidyne radical reactions with alkynes, a combination of experiments and ab initio calculations has been used to untangle the energetics and dynamics, identifying key intermediates and transition states. uhmreactiondynamics.org For this compound, these methods could be applied to predict its reactivity, such as its behavior in addition reactions across the alkyne units or its thermal decomposition pathways.

Analysis of Orbital Interactions and Charge Distribution

The extended π-system created by the four ethynyl linkers in this compound facilitates unique electronic interactions. Spectroscopic studies on the family of M[C≡CSi(CH₃)₃]₄ (where M = Si, Ge, Sn, Pb) have demonstrated a significant electronic interaction between the terminal trimethylsilyl (SiMe₃) groups and the central Group 14 atom. mcmaster.cacdnsciencepub.comresearchgate.net

This through-bond interaction, transmitted via the acetylene (B1199291) "wires," results in a pronounced shielding of the central silicon atom, as observed in NMR spectroscopy. cdnsciencepub.comresearchgate.net Computational analysis of such a system would involve examining the molecular orbitals to understand the nature of this electronic communication. Methods like Natural Bond Orbital (NBO) analysis can be used to quantify orbital interactions, such as σ-π hyperconjugation, and to analyze the charge distribution across the molecule, explaining how the electron-donating character of the trimethylsilyl groups influences the electronic environment of the central silicon atom.

Simulations of Spectroscopic Parameters

A key application of computational chemistry is the simulation of spectroscopic parameters, which provides a direct link between theoretical models and experimental data. For the M[C≡CSi(CH₃)₃]₄ series of compounds, the most striking experimental feature is the strong shielding of the central metal atom's NMR signal. mcmaster.caresearchgate.net

Quantum chemical methods are capable of calculating NMR chemical shifts. A successful theoretical model of this compound would need to accurately reproduce this observed high upfield shift. This involves calculating the magnetic shielding tensor for the central silicon nucleus, which is highly sensitive to the electronic structure and charge distribution predicted by the chosen computational method. Furthermore, as demonstrated with related alkynylsilanes, calculated structural parameters from DFT can be directly compared with solid-state NMR and crystallographic data to validate the computational model. researchgate.net

| Experimental Observation | Spectroscopic Method | Computational Goal |

|---|---|---|

| Strong shielding of the central Si atom | 29Si NMR Spectroscopy | Accurate calculation of the 29Si magnetic shielding tensor to reproduce the upfield chemical shift. researchgate.net |

| Molecular Geometry and Packing | X-ray Crystallography, Solid-State NMR | Optimization of the molecular geometry and comparison of calculated bond lengths/angles with experimental data. researchgate.net |

| Electronic Transitions | UV-visible Spectroscopy | Calculation of excited states and oscillator strengths to assign absorption bands. semanticscholar.org |

Applications of this compound in Materials Science

This compound is a notable organosilicon compound featuring a central silicon atom bonded to four trimethylsilylethynyl groups. This highly symmetrical, rigid, and functional structure makes it a molecule of interest for advanced applications in materials science and polymer chemistry. Its utility spans from being a precursor for high-performance ceramics to a fundamental building block for complex macromolecular structures.

Future Directions and Emerging Research Avenues in Tetrakis Trimethylsilylethynyl Silane Chemistry

Development of Novel and Sustainable Synthetic Strategies

The future synthesis of tetrakis(trimethylsilylethynyl)silane and its derivatives is likely to be guided by the principles of green chemistry, aiming for efficiency, sustainability, and cost-effectiveness. Current synthetic approaches to alkynylsilanes often rely on stoichiometric reagents and harsh reaction conditions. organic-chemistry.org Future research will likely focus on catalytic methods that minimize waste and energy consumption.

Key areas for development include:

Catalytic C-H Silylation: Exploring transition-metal-catalyzed direct C(sp)-H silylation of terminal alkynes with hydrosilanes presents a highly atom-economical route. organic-chemistry.org The development of catalysts based on earth-abundant metals would further enhance the sustainability of this approach.

Dehydrogenative Coupling: Investigating catalytic systems that promote the dehydrogenative coupling of trimethylsilylethyne with a silicon source could offer a direct and clean synthesis, with hydrogen gas as the only byproduct. nih.govacs.org

Flow Chemistry: The implementation of continuous flow reactors for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. organic-chemistry.org

A comparative look at potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges |

| Catalytic C-H Silylation | High atom economy, reduced waste. | Catalyst cost and sensitivity, substrate scope. |

| Dehydrogenative Coupling | Formation of H2 as the only byproduct. | Catalyst development, reaction kinetics. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Initial setup cost, potential for clogging. |

Expanding Mechanistic Understanding for Rational Design

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for the rational design of new materials and synthetic protocols. Future research should aim to elucidate the intricate details of these processes.

Key research questions to address include:

Catalyst-Substrate Interactions: Detailed kinetic and spectroscopic studies, coupled with computational modeling, can reveal the nature of the active catalytic species and how they interact with the silicon and alkyne precursors.

Reaction Intermediates: The identification and characterization of transient intermediates in catalytic cycles will provide valuable insights into the reaction pathways and potential side reactions. nih.gov

Influence of Substituents: Systematically varying the substituents on the silicon atoms (both central and peripheral) will help to understand their electronic and steric effects on reactivity and product stability.

Exploration of New Transformative Reactions and Functionalization Pathways

The rich functionality of the alkyne and trimethylsilyl (B98337) groups in this compound opens up a vast landscape for chemical transformations and the synthesis of novel derivatives. Future research will undoubtedly focus on exploiting this reactivity.

Promising areas of exploration include:

"Click" Chemistry: The terminal alkyne moieties, after a potential deprotection step, can serve as versatile handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the covalent attachment of a wide range of functional molecules.

Polymerization: The tetrafunctional nature of the molecule makes it an ideal crosslinking agent or monomer for the synthesis of highly branched and three-dimensional silicon-containing polymers with unique thermal and electronic properties. gelest.com

Cycloaddition Reactions: The carbon-carbon triple bonds can participate in various cycloaddition reactions, leading to the formation of complex polycyclic and heterocyclic structures. nih.gov

Advanced Material Design and Engineering through Molecular Architecture

The well-defined tetrahedral geometry and rigid acetylenic linkers of this compound make it an exceptional building block for the bottom-up construction of advanced materials with tailored properties.

Future applications in materials science could include:

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The rigid and directional nature of the molecule can be exploited to construct highly porous crystalline materials for applications in gas storage, separation, and catalysis.

Carbon-Rich Silicon Materials: Controlled pyrolysis of this compound could lead to the formation of novel silicon-carbon nanocomposites with potential applications in electronics and energy storage. illinois.edumdpi.comgraphite-corp.com The trimethylsilyl groups can be strategically used to control the carbonization process.

Molecular Electronics: The defined structure and potential for functionalization make this molecule a candidate for incorporation into molecular electronic devices, where it could function as a wire, a switch, or a component of a larger assembly.

Computational-Experimental Feedback Loops for Accelerated Discovery

The synergy between computational modeling and experimental work will be paramount in accelerating the discovery and development of new materials and reactions based on this compound. nih.govrsc.org

This integrated approach will involve:

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govnih.gov This can guide the selection of promising synthetic targets and reaction conditions.

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, complementing experimental observations and helping to resolve ambiguities. researchgate.netrsc.orgnih.gov

Materials Screening: High-throughput computational screening can be employed to predict the properties of hypothetical materials derived from this compound, allowing for the prioritization of synthetic efforts towards materials with desired functionalities.

A summary of the interplay between computational and experimental approaches is provided in Table 2.

Table 2: Synergy of Computational and Experimental Approaches

| Area | Computational Contribution | Experimental Contribution |

| Synthesis | Prediction of reaction feasibility and optimal conditions. | Validation of predicted routes and optimization. |

| Mechanisms | Elucidation of transition states and reaction pathways. | Kinetic studies and spectroscopic characterization of intermediates. |

| Materials | Prediction of material properties (e.g., porosity, electronic structure). | Synthesis and characterization of new materials. |

Q & A

Q. Why do reaction yields vary significantly across sterically similar alkynylsilanes?

- Methodological Answer : Differences arise from subtle ligand orientation effects. Use X-ray crystallography to compare bond angles and torsional strain. For lower-yielding analogs, introduce bulky substituents (e.g., tert-butyl) to preorganize reactants and reduce entropy loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.